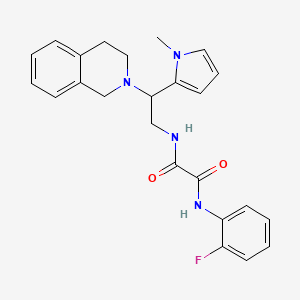

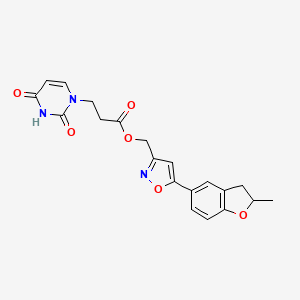

(3S,4S)-4-phenyloxane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

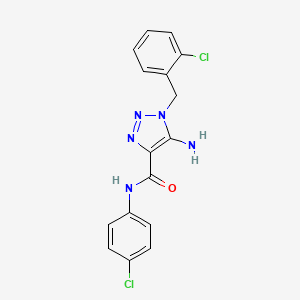

“(3S,4S)-4-phenyloxane-3-carboxylic acid” is a compound that contains a carboxylic acid group (-COOH) and a phenyl group (a benzene ring). The (3S,4S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “S” in (3S,4S) stands for “Sinister”, which is Latin for left . This suggests that the molecule has a specific three-dimensional structure.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxane ring, phenyl group, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is acidic and can participate in reactions such as esterification and amide formation. The phenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and functional groups .科学的研究の応用

Medicinal Chemistry and Anticancer Research

Cinnamic acid derivatives, including compounds structurally related to “(3S,4S)-4-phenyloxane-3-carboxylic acid,” have shown significant anticancer potentials. These derivatives have been underutilized in medicinal research despite their rich medicinal tradition. Their chemical structure, allowing for various substitutions and modifications, has led to a renewed interest in their synthesis and biological evaluation for antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Biotechnological Applications

Lactic acid, produced via the fermentation of sugars present in biomass, is a key hydroxycarboxylic acid with numerous derivatives, including “(3S,4S)-4-phenyloxane-3-carboxylic acid.” These derivatives serve as feedstocks for the green chemistry sector, contributing to the synthesis of biodegradable polymers, pyruvic acid, acrylic acid, and various esters. The biotechnological routes for producing these compounds highlight the versatility and potential for sustainable chemical production (Gao, Ma, & Xu, 2011).

Environmental Science and Remediation

Carboxylic acids, like “(3S,4S)-4-phenyloxane-3-carboxylic acid,” play a crucial role in environmental remediation, particularly in the reduction of hazardous substances. For example, the detoxification process mediated by carboxylic acids for Cr(VI) to Cr(III) showcases the potential of these compounds in treating contaminated waters and sites. The mechanisms involve coordination with metals and electron donation capabilities, highlighting the environmental significance of carboxylic acids in pollution remediation (Jiang et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

(3S,4S)-4-phenyloxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-8-15-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSHMVXBFVCQX-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@H]1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-phenyloxane-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2694900.png)

![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2694908.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one](/img/structure/B2694910.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2694914.png)